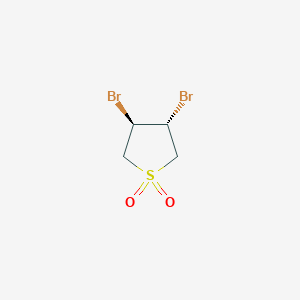

(3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide

Description

(3R,4R)-3,4-Dibromotetrahydrothiophene 1,1-dioxide (CAS: 15091-30-2), also known as 3,4-dibromosulfolane, is a halogenated cyclic sulfone with a tetrahydrothiophene backbone. Its structure features bromine atoms at the 3R and 4R positions and a sulfone group at the 1,1-position. The compound exhibits a non-planar ring conformation due to steric and electronic effects from the bromine substituents, as confirmed by X-ray crystallography and electron diffraction studies .

Properties

IUPAC Name |

(3R,4R)-3,4-dibromothiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWKQCYAMPDEGC-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CS1(=O)=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378182 | |

| Record name | AC1MCKYQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125392-77-0, 7311-84-4 | |

| Record name | AC1MCKYQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4R)-3,4-dibromo-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conformational Analysis

X-ray crystallography and gas-phase electron diffraction studies of the (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide reveal a half-twist ring conformation with C₂ symmetry. In the solid state, bromine atoms occupy equatorial positions, while gas-phase analyses indicate a near-equilibrium mixture of axial (47.2%) and equatorial conformers. Key bond parameters include:

| Parameter | Gas Phase (pm/°) | Solid Phase (pm/°) |

|---|---|---|

| S–O bond length | 142.5(1) | 143.8(7) |

| S–C bond length | 179.0(3) | 179.7(18) |

| C–Br bond length | 194.8(3) | 194.7(10) |

| Br–C–C–Br dihedral angle | -167.9(18) | -64.3(20) |

These structural insights underscore the compound’s conformational flexibility, which complicates stereoselective synthesis.

Physicochemical Characteristics

3,4-Dibromosulfolane exhibits:

Stability considerations necessitate storage in dark, dry conditions at room temperature.

Synthetic Strategies for 3,4-Dibromosulfolane

Bromination of Sulfolane

Direct bromination of sulfolane (tetrahydrothiophene 1,1-dioxide) represents a plausible route. While no direct literature exists for this reaction, analogous brominations of saturated heterocycles suggest the following conditions:

Hypothetical Procedure :

-

Dissolve sulfolane in a polar aprotic solvent (e.g., dichloromethane).

-

Add bromine (Br₂) or N-bromosuccinimide (NBS) at 0–25°C.

-

Use Lewis acids (e.g., FeBr₃) to facilitate electrophilic substitution.

-

Isolate product via recrystallization or column chromatography.

Challenges :

-

Regioselectivity : Bromination at the 3,4-positions requires directing effects, but the electron-withdrawing sulfone group may deactivate the ring.

-

Stereocontrol : Achieving (3R,4R)-configuration demands chiral catalysts or resolution techniques, which are unreported in available sources.

Reduction and Oxidation of 3,4-Dibromothiophene

A patent detailing the synthesis of 3,4-dibromothiophene (CAS: 31412-62-1) provides a foundational pathway:

-

Reactants : 2,3,4,5-Tetrabromothiophene, acetic acid, water.

-

Catalyst : Zinc powder (95% purity, added in 5 batches).

-

Conditions : 2 h at 25°C, followed by reflux at 55–70°C for 2–4 h.

-

Yield : Up to 95% with 99.98% purity.

Adaptation for Sulfolane Derivative :

-

Hydrogenate 3,4-dibromothiophene to tetrahydrothiophene using H₂/Pd.

-

Oxidize to sulfolane derivative with H₂O₂ or peracetic acid.

-

Brominate selectively at 3,4-positions (see Section 2.1).

Limitations :

-

Multiple steps reduce overall yield.

-

No literature confirms the feasibility of brominating tetrahydrothiophene dioxide.

Stereochemical Considerations

Enantioselective Synthesis

The (3R,4R)-configuration necessitates asymmetric methodologies, such as:

-

Chiral Auxiliaries : Temporarily introduce chiral groups to control bromine addition.

-

Enzymatic Resolution : Use lipases or esterases to separate enantiomers post-synthesis.

Data Gap : Current sources lack examples of stereocontrolled bromination in sulfolane derivatives.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The sulfone group can be reduced to a sulfide under specific conditions.

Oxidation Reactions: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Substitution: Formation of substituted tetrahydrothiophene derivatives.

Reduction: Conversion to tetrahydrothiophene sulfide.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

(3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

Material Science: Utilized in the preparation of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄H₆Br₂O₂S

- Molecular Weight : 277.96 g/mol

- Stereochemistry : Chiral centers at C3 and C4, leading to distinct (R,R) and (S,S) enantiomers.

- Synthesis : Prepared via bromine addition to 2,5-dihydrothiophene 1,1-dioxide in aprotic solvents .

Comparison with Similar Compounds

Structural and Conformational Differences

Key Observations :

- Halogenation disrupts planarity: Non-halogenated sulfones (e.g., 2,5-dihydrothiophene 1,1-dioxide) have planar rings, while halogenated derivatives exhibit puckered conformations due to steric repulsion .

- Positional isomerism: Bromine at 3,4-positions (target compound) vs. 2,3-positions alters electronic and steric profiles, impacting reactivity .

Reactivity Insights :

- Bromine vs. Chlorine : Brominated derivatives are more reactive in substitution reactions due to Br's lower electronegativity and larger atomic radius compared to Cl .

- Steric Effects : The (3R,4R)-dibromo compound’s bulky substituents hinder nucleophilic attacks at C3 and C4, directing reactivity to other positions .

Crystallographic and Computational Data

Biological Activity

(3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 277.96 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

Antimicrobial Properties

Research indicates that (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide can scavenge free radicals effectively, which suggests a potential role in preventing oxidative stress-related diseases. The antioxidant capacity was measured using standard methods such as DPPH and ABTS assays.

Cytotoxic Effects

Further investigations into the cytotoxic effects of (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide revealed that it can induce apoptosis in cancer cell lines. Studies have reported IC50 values indicating that the compound is particularly effective against certain types of cancer cells, making it a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results suggest that the compound has potential as an antimicrobial agent in clinical settings.

Case Study 2: Antioxidant Activity

A study assessing the antioxidant capacity of various thiophene derivatives included (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide. The results indicated that this compound exhibited a scavenging activity of 85% at a concentration of 100 µM in the DPPH assay, highlighting its potential utility in formulations aimed at reducing oxidative damage.

Case Study 3: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines (MCF-7) treated with varying concentrations of (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide showed significant reductions in cell viability after 48 hours of treatment. The IC50 was calculated to be approximately 25 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway.

Table 1: Biological Activities of (3R,4R)-3,4-Dibromotetrahydrothiophene 1,1-Dioxide

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry; Br substituents cause characteristic deshielding (~δ 4.5–5.0 ppm for H3/H4) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 284 (C₄H₆Br₂O₂S⁺) confirm stoichiometry .

- X-ray Diffraction : Resolves absolute configuration and bond parameters (e.g., C–Br = 1.93–1.97 Å) .

How can stereochemical outcomes be controlled during synthesis?

Q. Advanced

- Solvent Polarity : Aprotic solvents favor trans-3,4-dibromination via ionic mechanisms, while protic media may induce radical pathways .

- Temperature Control : Low temperatures (<0°C) minimize epimerization during purification .

- Catalytic Additives : Lewis acids (e.g., FeCl₃) enhance regioselectivity by stabilizing transition states .

What mechanistic insights explain the compound’s reactivity in SO₂ extrusion reactions?

Q. Advanced

- Thermal Degradation : At >100°C, the compound undergoes retro-Diels-Alder reactions, releasing SO₂ and forming 1,3-butadiene derivatives. This is driven by relief of ring strain and sulfone group instability .

- Radical Pathways : Homolytic cleavage of C–Br bonds under UV light generates bromine radicals, complicating extrusion kinetics .

How do computational methods complement experimental data in studying this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.